2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route is the Knoevenagel-Michael cyclocondensation reaction, which involves the condensation of a suitable aldehyde or ketone with a nitro-substituted phenyl compound in the presence of a base catalyst[_{{{CITATION{{{_1{Derivatives the Synthesis of Biologically Active 2-Amino-4H-benzob .... The reaction conditions usually require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group on the phenyl ring can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amino group, resulting in different derivatives.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: : Electrophilic substitution may use reagents like bromine (Br2) or acyl chlorides, while nucleophilic substitution may involve alkyl halides and strong bases.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amino derivatives, hydrazine derivatives.
Substitution: : Brominated or acylated derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its nitro group and amino functionality make it a versatile intermediate for various organic reactions.
Medicine
The compound has shown potential in medicinal chemistry due to its biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(3-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific arrangement of functional groups and the presence of both nitro and amino groups on the chromene ring. This combination of functionalities provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-18(2)7-13(22)16-14(8-18)25-17(20)12(9-19)15(16)10-4-3-5-11(6-10)21(23)24/h3-6,15H,7-8,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQGLLBDKJRYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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